pan-KRAS-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pan-KRAS-IN-10 is a compound designed to inhibit the activity of the Kirsten rat sarcoma virus (KRAS) protein, which is a key driver in many cancers, including pancreatic ductal adenocarcinoma and non-small cell lung cancer . KRAS mutations are found in a significant percentage of human tumors, making it a critical target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pan-KRAS-IN-10 involves multiple steps, including the formation of key intermediates through various organic reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature. general methods involve the use of small molecule inhibitors that target the KRAS protein .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure the consistent production of high-purity compounds necessary for clinical applications .
Chemical Reactions Analysis
Types of Reactions
Pan-KRAS-IN-10 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions are typically intermediates that lead to the final active compound, this compound. These intermediates are crucial for the compound’s efficacy and stability .
Scientific Research Applications
Pan-KRAS-IN-10 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study KRAS protein interactions and signaling pathways.
Biology: Helps in understanding the role of KRAS in cell proliferation and survival.
Medicine: Investigated for its potential as a therapeutic agent in treating KRAS-driven cancers.
Industry: Utilized in the development of new cancer therapies and diagnostic tools
Mechanism of Action
Pan-KRAS-IN-10 exerts its effects by binding to the KRAS protein, inhibiting its activation and subsequent signaling pathways. This inhibition prevents the KRAS protein from promoting cell growth and survival, thereby reducing tumor proliferation . The compound targets multiple steps in the KRAS activation cycle, including nucleotide exchange and effector binding .
Comparison with Similar Compounds
Similar Compounds
Sotorasib: Targets the KRAS G12C mutation specifically.
Adagrasib: Another KRAS G12C inhibitor with a similar mechanism of action.
BI-2852: A pan-KRAS inhibitor that targets multiple KRAS isoforms
Uniqueness
Pan-KRAS-IN-10 is unique in its ability to inhibit a broader spectrum of KRAS mutations compared to compounds like sotorasib and adagrasib, which are more mutation-specific . This broad-spectrum inhibition makes this compound a versatile tool in cancer therapy .
Properties
Molecular Formula |
C45H57N7O5S |
---|---|
Molecular Weight |
808.0 g/mol |
IUPAC Name |
(2R,3S)-N-[(7S,13S)-20-[5-[3-(dimethylamino)prop-1-ynyl]-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C45H57N7O5S/c1-10-51-37-16-15-30-20-31(37)33(41(51)32-19-29(13-11-17-50(7)8)23-46-40(32)28(4)56-9)22-45(5,6)25-57-44(55)34-14-12-18-52(49-34)43(54)35(21-38-47-36(30)24-58-38)48-42(53)39-26(2)27(39)3/h15-16,19-20,23-24,26-28,34-35,39,49H,10,12,14,17-18,21-22,25H2,1-9H3,(H,48,53)/t26-,27+,28-,34-,35-,39?/m0/s1 |
InChI Key |
GKQWLLRSRMMAGU-BGVZMYBHSA-N |
Isomeric SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN(C)C)[C@H](C)OC)(C)C)NC(=O)C7[C@@H]([C@@H]7C)C |
Canonical SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN(C)C)C(C)OC)(C)C)NC(=O)C7C(C7C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.